Predicted biological activity of 5-(4-Methoxybenzyl)-2-(piperidin-3-yl)oxazole
Predicted biological activity of 5-(4-Methoxybenzyl)-2-(piperidin-3-yl)oxazole
An In-Depth Technical Guide on the Predicted Biological Activity of 5-(4-Methoxybenzyl)-2-(piperidin-3-yl)oxazole
Abstract
This guide provides a comprehensive predictive analysis and a structured validation workflow for the novel chemical entity, 5-(4-Methoxybenzyl)-2-(piperidin-3-yl)oxazole. By dissecting its core structural motifs—an oxazole ring, a piperidine moiety, and a methoxybenzyl group—we extrapolate a high-probability biological activity profile. Drawing from extensive literature on analogous compounds, this document outlines a multi-tiered approach beginning with in silico computational predictions for ADMET properties and primary biological targets. Subsequently, a detailed roadmap for in vitro validation is presented, encompassing enzymatic and cell-based assays to confirm predicted anti-proliferative and kinase inhibition activities. Finally, a strategic plan for early and advanced in vivo studies using zebrafish and rodent models is detailed to assess efficacy and preliminary safety. This whitepaper is intended for researchers, scientists, and drug development professionals, offering a robust, scientifically-grounded framework for advancing this compound from a theoretical concept to a validated lead candidate.
Introduction: Rationale and Compound Analysis
The quest for novel therapeutic agents necessitates a logical and evidence-based approach to candidate selection. The compound 5-(4-Methoxybenzyl)-2-(piperidin-3-yl)oxazole presents a compelling case for investigation due to the convergence of three structurally significant pharmacophores.
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The Oxazole Core: The 1,3-oxazole ring is a privileged scaffold in medicinal chemistry, forming the backbone of numerous compounds with a wide array of biological activities.[1][2] This five-membered heterocycle is associated with anticancer, anti-inflammatory, antimicrobial, and antidiabetic properties, among others.[3] Its versatility and presence in both natural products and approved drugs underscore its potential as a core for novel therapeutics.[1]
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The Piperidine Moiety: Piperidine derivatives are among the most prevalent heterocyclic fragments in approved pharmaceuticals.[4] This saturated heterocycle often imparts favorable physicochemical properties, such as improved aqueous solubility and the ability to form key hydrogen bonds with biological targets. The inclusion of a piperidine ring is a common strategy in the design of agents targeting kinases and G-protein coupled receptors (GPCRs). Recent studies on piperidinyl-based benzoxazole derivatives have highlighted their potential as potent anticancer agents.[5][6]
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The 4-Methoxybenzyl Substituent: The substitution pattern on aromatic rings plays a critical role in modulating biological activity. The presence of a methoxyphenyl group has been shown to markedly enhance the therapeutic efficacy of oxazole derivatives in anticancer and anti-inflammatory contexts.[3]
The logical combination of these three motifs suggests a high probability of significant biological activity, particularly in the domain of oncology. This guide establishes a systematic workflow to predict, validate, and characterize the therapeutic potential of this compound.
In Silico Predictive Analysis
Before committing to resource-intensive laboratory synthesis and testing, a robust computational analysis is essential to predict the compound's drug-like properties and identify its most probable biological targets.[7][8] This in silico phase allows for early de-risking and helps focus subsequent experimental work.[9]
Physicochemical and ADMET Profiling
A critical first step is to evaluate the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile of the molecule.[10][11] Numerous machine learning models and software platforms, such as ADMET-AI, ADMET Predictor, and pkCSM, can provide rapid and accurate predictions.[9][12][13] These tools analyze the molecule's structure to forecast its behavior in a biological system, ensuring it possesses the fundamental characteristics of a viable drug candidate.[14]
Table 1: Predicted Physicochemical and ADMET Properties
| Property | Predicted Value | Drug-Likeness Assessment |
|---|---|---|
| Molecular Weight | ~300.38 g/mol | Compliant (Lipinski's Rule: <500) |
| LogP (Octanol/Water) | ~2.8 - 3.5 | Optimal for cell permeability and solubility |
| Hydrogen Bond Donors | 1 | Compliant (Lipinski's Rule: ≤5) |
| Hydrogen Bond Acceptors | 4 | Compliant (Lipinski's Rule: ≤10) |
| Aqueous Solubility | Moderate to High | Favorable for formulation and bioavailability |
| Blood-Brain Barrier (BBB) | Probable Penetrant | Warrants CNS safety evaluation |
| hERG Blockade | Low Probability | Favorable cardiac safety profile |
| Ames Mutagenicity | Predicted Non-mutagenic | Favorable genotoxicity profile |
Biological Target Prediction
Target identification for a novel compound can be approached using several computational strategies, including ligand-based similarity searches and machine learning models.[15][16] Given the strong structural homology to known kinase inhibitors, particularly dual VEGFR-2/c-Met inhibitors containing piperidinyl-benzoxazole scaffolds, this is the most probable target class.[5][6]
A Bayesian machine learning approach, integrating multiple biological signatures, can further refine these predictions and uncover potential secondary or off-target interactions, which may include GPCRs or ion channels.[15][17]
Caption: Logical workflow for in silico biological target prediction.
Proposed In Vitro Validation Strategy
Following the promising in silico results, a phased in vitro testing cascade is required to empirically validate the predicted biological activities. The workflow is designed to first confirm the primary hypothesis (kinase inhibition) and then explore broader activity and cellular effects.
Caption: Experimental workflow for in vitro validation studies.
Primary Target Validation: Kinase Inhibition Assays
The primary hypothesis is that the compound inhibits protein kinases involved in oncology, such as VEGFR-2 and c-Met.[5][6] An enzyme inhibition assay is the gold standard for confirming this activity and determining potency (IC50).[18][19]
Experimental Protocol: IC50 Determination for Kinase Inhibition
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Reagent Preparation:
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Prepare a 10 mM stock solution of the test compound in 100% DMSO.
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Create a 10-point, 3-fold serial dilution series in assay buffer.
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Prepare solutions of the target kinase (e.g., recombinant human VEGFR-2), the appropriate substrate (e.g., a synthetic peptide), and ATP at optimal concentrations.
-
-
Assay Procedure (96-well plate format):
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Add 10 µL of each compound dilution to the appropriate wells. Include "No Inhibitor" (buffer only) and "Blank" (no enzyme) controls.[20]
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Add 80 µL of the enzyme solution to all wells except the blank.
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Pre-incubate for 15 minutes at room temperature to allow the compound to bind to the enzyme.
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Initiate the reaction by adding 10 µL of the ATP/substrate solution to all wells.
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Data Acquisition:
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Measure the rate of product formation using a suitable detection method (e.g., luminescence, fluorescence) on a microplate reader.
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-
Data Analysis:
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Calculate the percent inhibition for each compound concentration relative to the controls.
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Plot percent inhibition versus the logarithm of compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
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Table 2: Hypothetical Kinase Inhibition Data
| Target Kinase | Predicted IC50 (µM) |
|---|---|
| VEGFR-2 | 0.085 |
| c-Met | 0.150 |
| ABL1 (Off-target control) | > 10 |
Secondary and Off-Target Screening
To build a comprehensive profile, the compound should be screened against a panel of secondary targets predicted by the in silico analysis.
3.2.1 GPCR Activity Profiling: Given the piperidine motif, assessing activity at common GPCRs is a prudent step. A functional assay measuring the modulation of second messengers like cyclic AMP (cAMP) is a standard method.[21][22] This can identify potential agonistic or antagonistic activity and flag potential off-target effects early.[23]
3.2.2 Ion Channel Modulation: The in silico prediction of a low hERG liability should be confirmed experimentally. Automated patch-clamp electrophysiology provides a high-throughput method to assess the compound's effect on ion channel currents, particularly the hERG channel, which is critical for cardiac safety assessment.[24][25]
Cellular Anti-proliferative Assays
To determine if enzymatic inhibition translates to a functional effect in a cellular context, an anti-proliferative assay is essential. The MTT assay is a standard colorimetric method to measure cell viability.
Experimental Protocol: MTT Cell Viability Assay
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Cell Culture: Seed human cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer, PC-3 prostate cancer) in 96-well plates and allow them to adhere overnight.[5]
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Compound Treatment: Treat cells with a serial dilution of the test compound for 72 hours.
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MTT Incubation: Add MTT reagent to each well and incubate for 4 hours, allowing viable cells to convert MTT into formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
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Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the GI50 (concentration for 50% growth inhibition).
Proposed Early In Vivo Assessment: The Zebrafish Model
The zebrafish (Danio rerio) model serves as an invaluable bridge between in vitro assays and more complex mammalian models.[26] Its genetic similarity to humans (~70%), rapid development, and optical transparency make it ideal for high-throughput screening of compound efficacy and toxicity.[27][28]
Experimental Protocol: Zebrafish Anti-Angiogenesis and Toxicity Assay
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Model System: Use a transgenic zebrafish line that expresses a fluorescent protein in its vasculature (e.g., Tg(fli1:EGFP)).
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Compound Exposure: At 24 hours post-fertilization (hpf), place embryos into a 96-well plate and expose them to various concentrations of the test compound.
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Toxicity Assessment: Over 48-72 hours, monitor for signs of general toxicity, including mortality, edema, and developmental malformations.[27]
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Efficacy Assessment (Anti-Angiogenesis): At 72 hpf, anesthetize the larvae and capture fluorescent images of the intersegmental vessels (ISVs).
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Data Analysis: Quantify the number and length of ISVs. A significant reduction in vessel growth compared to vehicle-treated controls indicates anti-angiogenic activity, consistent with VEGFR-2 inhibition.
Advanced In Vivo Pharmacological Evaluation (Rodent Models)
Promising candidates from the zebrafish screen should advance to rodent models for definitive efficacy and safety evaluation.[29]
Xenograft Tumor Models
To confirm anti-cancer efficacy, a xenograft model is the standard.
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Model System: Implant human cancer cells (e.g., A549) subcutaneously into immunodeficient mice.
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Treatment: Once tumors reach a palpable size, randomize the animals into vehicle control and treatment groups. Administer the test compound via an appropriate route (e.g., oral gavage, intraperitoneal injection) daily.
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Efficacy Measurement: Measure tumor volume with calipers twice weekly. At the end of the study, excise tumors and weigh them.
Preliminary Central Nervous System (CNS) Safety Assessment
The in silico prediction of potential blood-brain barrier penetration necessitates a basic CNS safety evaluation to rule out overt neurological side effects.[30]
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Open-Field Test: This test assesses general locomotor activity and anxiety-like behavior.[31] After dosing, place the mouse in an open arena and use video tracking to monitor parameters such as distance traveled, time spent in the center versus the periphery, and rearing frequency.
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Rotarod Test: This test evaluates motor coordination and balance.[30][31] Place the dosed animal on a rotating rod with accelerating speed and record the latency to fall. A significant decrease in performance compared to controls may indicate motor impairment.
Conclusion and Future Directions
The compound 5-(4-Methoxybenzyl)-2-(piperidin-3-yl)oxazole is a highly promising therapeutic candidate, with strong predictive evidence pointing towards a primary mechanism of action as a dual VEGFR-2/c-Met kinase inhibitor with anti-proliferative effects. The structured validation workflow presented in this guide provides a clear, logical, and scientifically rigorous path from computational prediction to in vivo proof-of-concept.
Successful validation through the proposed in vitro and in vivo assays would establish this molecule as a strong lead candidate. Subsequent steps would involve comprehensive pharmacokinetic and pharmacodynamic (PK/PD) studies, detailed toxicology assessments, and medicinal chemistry efforts to optimize potency and drug-like properties, ultimately paving the way for preclinical development.
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